![molecular formula C13H17NO2 B1490556 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid CAS No. 1341431-18-2](/img/structure/B1490556.png)
4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Pyrrolidine-2,4-diones and Derivatives : A study by Mulholland, Foster, and Haydock (1972) discusses the synthesis of pyrrolidine-2,4-dione (tetramic acid) and its derivatives, including a method for obtaining these compounds and their anhydro-derivatives (Mulholland, Foster, & Haydock, 1972).
Influenza Neuraminidase Inhibitors : Wang et al. (2001) describe the discovery of a potent influenza neuraminidase inhibitor that contains a pyrrolidine core. This study highlights the synthesis and structural analysis of this compound and its efficacy against influenza (Wang et al., 2001).
Michael Reactions and Syntheses of Pyrrolidine-3-carboxylates : Revial et al. (2000) explore the Michael reaction of chiral secondary enaminoesters with nitroethylenes, leading to the synthesis of various pyrrolidine-3-carboxylates (Revial et al., 2000).
Synthesis of 4-(Tributylstannyl)pyrrolidine-2-carboxylates : Shimizu et al. (2010) discuss the synthesis and ring-opening of 4-(tributylstannyl)pyrrolidine-2-carboxylates, demonstrating a method for obtaining these compounds and their potential applications in chemical synthesis (Shimizu et al., 2010).
Chemical Structure and Properties
X-Ray Powder Diffraction Data : Wang et al. (2017) provide X-ray powder diffraction data for a compound related to 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid, highlighting the importance of structural analysis in understanding the properties of such compounds (Wang et al., 2017).
Redox-Annulations of Cyclic Amines : Kang et al. (2015) explore the redox-annulations of cyclic amines, including pyrrolidine, with α,β-unsaturated carbonyl compounds, highlighting the synthesis of ring-fused pyrrolines and pyrrolidines (Kang et al., 2015).
Synthesis and Structural Characterisation of Beta-Peptide Oligomers : Huck and Gellman (2005) describe the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers, underscoring the significance of these compounds in peptide research (Huck & Gellman, 2005).
properties
IUPAC Name |
4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZPTBQXMCKODY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.